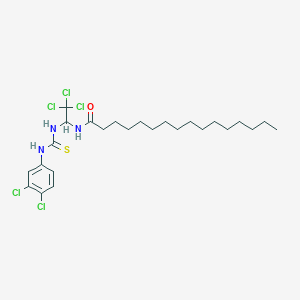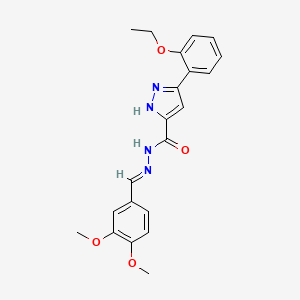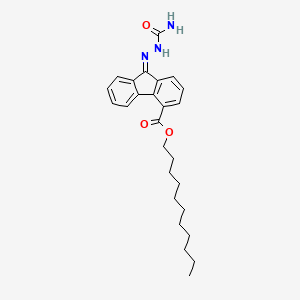
N-(2,2,2-Trichloro-1-(((3,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-(((3,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide is a complex organic compound with the molecular formula C25H38Cl5N3OS and a molecular weight of 605.93 g/mol This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a long hexadecanamide chain
Preparation Methods
The synthesis of N-(2,2,2-Trichloro-1-(((3,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide involves several steps. The process typically starts with the preparation of the 3,4-dichloroaniline derivative, which is then reacted with trichloroacetyl chloride to form the trichloroacetylated intermediate. This intermediate is further reacted with hexadecanamide under specific conditions to yield the final product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
N-(2,2,2-Trichloro-1-(((3,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms, using nucleophilic reagents.
Scientific Research Applications
N-(2,2,2-Trichloro-1-(((3,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(((3,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
N-(2,2,2-Trichloro-1-(((3,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide can be compared with other similar compounds, such as:
N-(2,2,2-Trichloro-1-(((2,4-dichloroanilino)carbothioyl)amino)ethyl)acrylamide: This compound has a similar structure but differs in the position of chlorine atoms and the presence of an acrylamide group.
N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)hexadecanamide: This compound has methyl groups instead of chlorine atoms, leading to different chemical properties.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the long hexadecanamide chain, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
302904-28-5 |
|---|---|
Molecular Formula |
C25H38Cl5N3OS |
Molecular Weight |
605.9 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C25H38Cl5N3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(34)32-23(25(28,29)30)33-24(35)31-19-16-17-20(26)21(27)18-19/h16-18,23H,2-15H2,1H3,(H,32,34)(H2,31,33,35) |
InChI Key |
LFCDYLMWJPOEGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(E)-3-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11980898.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11980911.png)


![4-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11980943.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11980945.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11980953.png)
![(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980954.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980963.png)

